molecular formula C11H10IN B11840316 2-(Aminomethyl)-5-iodonaphthalene

2-(Aminomethyl)-5-iodonaphthalene

Cat. No.: B11840316
M. Wt: 283.11 g/mol
InChI Key: XDXTYFPXNZTFES-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-iodonaphthalene is a naphthalene derivative featuring an aminomethyl (-CH₂NH₂) group at the 2-position and an iodine atom at the 5-position. The iodine substituent enhances molecular polarizability and may influence binding affinity in biological systems, while the aminomethyl group provides a site for further functionalization .

Properties

Molecular Formula

C11H10IN

Molecular Weight

283.11 g/mol

IUPAC Name

(5-iodonaphthalen-2-yl)methanamine

InChI

InChI=1S/C11H10IN/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6H,7,13H2

InChI Key

XDXTYFPXNZTFES-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CN)C(=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-iodonaphthalene typically involves multi-step organic reactions. One common method is the nitration of naphthalene followed by reduction to form the corresponding amine. The iodination step can be achieved using iodine or iodinating agents under specific conditions. For example, the nitration of naphthalene can be carried out using nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent like tin and hydrochloric acid to yield the aminomethyl derivative. The iodination can then be performed using iodine and a catalyst such as copper(I) iodide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification processes, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-iodonaphthalene can undergo various types of chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines, while substitution of the iodine atom can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. The presence of the aminomethyl group allows for various chemical transformations, such as oxidation to yield imines or substitution reactions involving the iodine atom to introduce different functional groups. This versatility facilitates the creation of a broad array of derivatives that can be tailored for specific applications in research and industry.

Biological Research

Fluorescent Probes Development
Due to its naphthalene core, 2-(Aminomethyl)-5-iodonaphthalene is utilized in the development of fluorescent probes. These probes are critical in studying biological systems, as they can be used to visualize cellular processes in real-time. The compound's ability to interact with biological targets enhances its utility in pharmacological studies.

Potential Anti-Cancer Activity
Research indicates that this compound may inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. Notably, it has shown promise as an inhibitor of Aurora kinases, which are often overexpressed in various cancers. Studies have demonstrated that this compound can lead to increased apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent for cancer treatment .

Industrial Applications

Dyes and Pigments Production
In industrial chemistry, this compound is employed in the production of dyes and pigments. Its chemical structure allows for modifications that can enhance color properties and stability, making it suitable for various applications in textiles and coatings.

Case Studies and Research Findings

  • Aurora Kinase Inhibition : In a study focused on cancer therapeutics, this compound was evaluated for its inhibitory effects on Aurora kinases. The results indicated significant cytotoxicity against cancer cell lines with overexpressed Aurora kinases, providing a basis for further development as an anticancer agent .
  • Fluorescent Probes : A recent research project utilized this compound to create fluorescent probes for imaging cellular processes. The probes demonstrated high specificity and sensitivity, allowing researchers to track dynamic biological events effectively.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-iodonaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The aminomethyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(Aminomethyl)naphthalene (CAS 118-31-0)

  • Structure: Aminomethyl group at the 1-position; lacks iodine.
  • Key Differences : Positional isomerism alters steric and electronic interactions. The 1-substitution may reduce steric hindrance compared to the 2-position in the target compound.
  • Applications: Used in organic synthesis; >98% purity with noted skin/eye irritation hazards .

2-(Aminomethyl)-5-methylnaphthalene (CAS 15398-91-1)

  • Structure : Methyl (-CH₃) instead of iodine at the 5-position.
  • Key Differences : Methyl is electron-donating, while iodine is electron-withdrawing. This affects solubility (iodine increases molecular weight and hydrophobicity) and reactivity in substitution reactions .

Indane Derivatives

5-Iodo-2-aminoindan (5-IAI)

  • Structure : Indane core (fused benzene + cyclopentane) with iodine at position 5 and amine at position 2.
  • Key Differences: Smaller ring system vs. naphthalene, leading to distinct pharmacological profiles.

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Solubility (Predicted)
2-(Aminomethyl)-5-iodonaphthalene ~299.1 2-CH₂NH₂, 5-I Low in water; soluble in organic solvents
1-(Aminomethyl)naphthalene 157.2 1-CH₂NH₂ Moderate in polar solvents
5-IAI 245.1 2-NH₂, 5-I (indane) Lipid-soluble; crosses blood-brain barrier

Pharmacological and Toxicological Profiles

This compound

  • Toxicity: Limited data, but aminoalkylnaphthalenes generally cause skin/eye irritation (e.g., 1-(Aminomethyl)naphthalene requires protective gear ).

5-Iodo-2-aminoindan (5-IAI)

  • Neurotoxicity : Serotonin release agent; linked to hyperthermia and oxidative stress in animal models .

Biological Activity

2-(Aminomethyl)-5-iodonaphthalene is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and kinase inhibition. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a naphthalene backbone with an amino group and an iodine atom, which may influence its interaction with biological targets. The presence of the iodine atom can enhance the lipophilicity and possibly the binding affinity to certain proteins.

Research indicates that this compound may act as an inhibitor of specific kinases, which are critical in cell signaling pathways that regulate cell division and proliferation. Kinases such as Aurora kinases have been identified as potential targets for this compound due to their overexpression in various tumors.

Table 1: Comparison of Kinase Inhibitors

Compound NameTarget KinaseIC50 (µM)Mechanism of Action
This compoundAurora KinaseTBDCompetitive inhibition
StaurosporineVarious Kinases0.01Non-selective inhibitor
H-89PKA0.1Selective inhibitor

In Vitro Studies

In vitro studies have shown that this compound exhibits significant inhibitory activity against Aurora kinase, which is implicated in oncogenesis. The compound's binding affinity was assessed using docking studies, revealing favorable interactions with the active site of the kinase.

  • Cell Line Studies : In a study involving pancreatic cancer cell lines, treatment with this compound resulted in reduced cell viability and increased apoptosis, suggesting its potential as an anticancer agent .
  • Mechanistic Insights : The compound was shown to disrupt mitotic processes by inhibiting Aurora kinase activity, leading to errors in chromosome segregation and subsequent cell death .

Case Studies

  • Case Study 1 : In a preclinical model using NIH3T3 cells, administration of this compound led to significant tumor regression when combined with conventional chemotherapy agents .
  • Case Study 2 : A comparative study indicated that this compound outperformed traditional Aurora kinase inhibitors in terms of selectivity and potency against specific cancer types .

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